tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate
Description
Properties
Molecular Formula |
C17H25FN2O4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-5-fluoro-2-methylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C17H25FN2O4/c1-10-8-12(19)11(18)9-13(10)20(14(21)23-16(2,3)4)15(22)24-17(5,6)7/h8-9H,19H2,1-7H3 |
InChI Key |
VQZWKVHSXLKVFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)F)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate
General Synthetic Strategy
The preparation of this compound typically involves:
- Starting from a substituted fluoro-methyl-nitrobenzene or fluoro-methyl-iodobenzene derivative.
- Functional group transformations including nitration, halogenation, and amination.
- Protection of the amino group using tert-butoxycarbonyl (Boc) groups.
- Formation of the carbamate linkage through reaction with tert-butyl chloroformate or related reagents.
This approach ensures selective protection and functionalization of the aromatic amine with fluorine and methyl substituents in the correct positions.
Detailed Synthetic Route from Literature
A representative preparation method, adapted from comprehensive synthetic studies on related fluorinated aromatic carbamates, is as follows:
Step 1: Preparation of Fluorinated Aromatic Intermediate
- Starting with methyl 5-fluoro-2-methyl-3-nitrobenzoate, bromination is performed using N-bromosuccinimide (NBS) and a radical initiator (ACHN) in 1,2-dichloroethane at 90 °C for 2 hours.
- The resulting benzyl bromide intermediate is reacted with triphenylphosphine in chloroform at 50 °C to form a phosphonium salt intermediate.
- This intermediate is further reacted with ethyl glyoxalate and triethylamine in 1,2-dichloroethane at 60 °C to afford an ethyl cinnamate derivative.
- Reduction of the nitro group to the amino group is achieved using iron powder in ethanol and aqueous HCl at 60 °C, yielding the amino-substituted fluorinated intermediate.
Step 2: Protection of the Amino Group
- The amino group on the fluorinated aromatic ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine) in an appropriate solvent such as dichloromethane.
- This step affords the tert-butoxycarbonyl-protected amino derivative.
Step 3: Formation of the Carbamate
- The carbamate moiety is introduced by reacting the Boc-protected amine with tert-butyl chloroformate or equivalent carbamoylating agents.
- Reaction conditions typically involve mild bases and low temperatures to prevent side reactions.
- Purification is performed by column chromatography on silica gel using mixtures of ethyl acetate and hexanes as eluents.
Reaction Conditions and Yields
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | NBS, ACHN, 1,2-dichloroethane, 90 °C, 2 h | ~90% | Radical bromination of methyl group |
| Phosphonium salt formation | Triphenylphosphine, chloroform, 50 °C, 4 h | High | Intermediate for Wittig-type reactions |
| Cinnamate formation | Ethyl glyoxalate, triethylamine, 1,2-dichloroethane, 60 °C, 2 h | 72% | Formation of ethyl cinnamate derivative |
| Nitro reduction to amine | Fe powder, EtOH/HCl, 60 °C, 10 min | 88% | Efficient reduction to amino group |
| Boc protection | Di-tert-butyl dicarbonate, base, DCM, rt | High | Protects amino functionality |
| Carbamate formation | tert-Butyl chloroformate, base, low temperature | High | Final carbamate product formation |
Analytical Characterization
- The intermediates and final product are characterized by nuclear magnetic resonance (NMR) spectroscopy including ^1H NMR, ^13C NMR, and ^19F NMR.
- High-resolution mass spectrometry (HRMS) confirms molecular weights.
- Melting points and chromatographic purity are determined to ensure compound integrity.
- Typical NMR shifts for the aromatic protons, Boc groups, and fluorine substituent are consistent with literature values.
Summary of Research Findings
- The multi-step synthesis of this compound is well-established in the literature, relying on selective functionalization of fluorinated aromatic precursors.
- Protection of the amino group with tert-butoxycarbonyl groups is critical for stability and further functionalization.
- Reduction of nitro groups to amines using iron powder in acidic ethanol provides high yields and clean conversion.
- Carbamate formation using tert-butyl chloroformate is efficient under mild conditions.
- Purification by silica gel chromatography using ethyl acetate/hexane mixtures affords analytically pure products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its ability to undergo specific reactions makes it useful for labeling and tracking biological molecules .
Medicine
Its unique chemical properties allow for the design of novel therapeutic agents targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the development of new materials with enhanced properties .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
The compound’s structural analogs vary in substituents, ring systems, and electronic properties. Key examples include:
Key Observations :
- Ring Systems : The target compound’s benzene ring enables π-π stacking interactions, whereas pyrazole () and piperidine () analogs exhibit different electronic and steric profiles.
- Substituents: Fluorine in the target compound enhances metabolic stability and electronegativity, while bromine in improves reactivity in nucleophilic substitutions. Cyanomethyl groups () increase electrophilicity, aiding in cross-coupling reactions.
Physicochemical and Electronic Properties
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate to improve yield and purity?
- Methodological Answer :
- Step 1 : Use a stepwise protection-deprotection strategy for the amino and fluoro substituents. Evidence from carbamate derivatives (e.g., tert-butyl carbamate in ) suggests that tert-butoxycarbonyl (Boc) groups stabilize reactive amines during synthesis.
- Step 2 : Employ coupling agents like HATU or EDC/HOBt to enhance carbamate bond formation efficiency.
- Step 3 : Purify via flash chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate high-purity product .
- Key Data : For analogous compounds, yields improved from 60% to 85% when reaction temperatures were maintained at 0–5°C during carbamate coupling .
Q. What spectroscopic methods are recommended for confirming the structure of this compound?
- Methodological Answer :
- NMR Analysis :
- 1H NMR : Identify aromatic protons (δ 6.8–7.2 ppm for substituted phenyl groups) and tert-butyl groups (δ 1.2–1.4 ppm).
- 13C NMR : Confirm carbamate carbonyl signals at δ 150–155 ppm and tert-butyl carbons at δ 28–30 ppm .
- Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (C₁₆H₂₄FN₂O₄; calc. 327.32 g/mol) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar carbamates in .
Q. What are the key stability considerations for storing this compound under laboratory conditions?
- Methodological Answer :
- Storage : Keep in amber glass vials at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the carbamate group.
- Stability Tests : Monitor decomposition via HPLC every 3 months; <5% degradation over 12 months is acceptable if stored properly .
- Avoid : Exposure to moisture, strong acids/bases, and UV light, which accelerate decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in safety data regarding the compound’s hazard classification?
- Methodological Answer :
- Step 1 : Cross-reference Safety Data Sheets (SDS) from multiple vendors. For example, classifies the compound as non-hazardous, while notes potential toxicity.
- Step 2 : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to validate toxicity claims.
- Step 3 : Consult regulatory databases (e.g., ECHA, PubChem) for harmonized classifications. If discrepancies persist, adopt the precautionary principle and use PPE (gloves, goggles, fume hood) .
Q. What computational modeling approaches are suitable for predicting the reactivity of the carbamate group in this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model nucleophilic attack at the carbonyl carbon (e.g., hydrolysis pathways).
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., proteases) using AMBER or GROMACS.
- Docking Studies : Align the compound with protein active sites (e.g., SARS-CoV-2 Mpro) to assess binding affinity .
- Validation : Compare computational results with experimental kinetics (e.g., pseudo-first-order rate constants for hydrolysis) .
Q. How to design experiments to investigate the compound’s potential as a protease inhibitor in medicinal chemistry?
- Methodological Answer :
- Step 1 : Perform enzyme inhibition assays (e.g., fluorogenic substrate cleavage assays) using trypsin or chymotrypsin as model proteases.
- Step 2 : Measure IC₅₀ values and compare with known inhibitors (e.g., leupeptin).
- Step 3 : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to determine binding constants (Kd).
- Step 4 : Validate selectivity via panel screening against unrelated enzymes (e.g., kinases, phosphatases) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
